molecular formula C12H6ClF4N B1388548 3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine CAS No. 1214389-28-2

3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine

Cat. No.: B1388548
CAS No.: 1214389-28-2
M. Wt: 275.63 g/mol
InChI Key: TZCBFMCCILBABZ-UHFFFAOYSA-N
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Description

3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine is a sophisticated multipurpose fluorinated pyridine building block designed for advanced chemical synthesis and discovery research. This compound integrates a chloropyridine core with a pendant fluorophenyl ring and a metabolically stable trifluoromethyl group, making it a highly valuable intermediate for constructing novel active molecules. Main Applications & Research Value: The primary application of this compound is as a key synthon in the research and development of agrochemicals and pharmaceuticals. The unique combination of halogen atoms and the strong electron-withdrawing trifluoromethyl group on the pyridine ring allows for selective substitution reactions, facilitating the creation of a diverse compound library. In agrochemical research , such structural motifs are frequently explored in the synthesis of herbicides and fungicides, as the trifluoromethylpyridine moiety is known to enhance biological activity, improve systemic transport, and increase environmental stability . In pharmaceutical research , this compound serves as a critical intermediate for medicinal chemists. It is used in the design of active ingredients where the fluorine atoms and pyridine nitrogen can influence a molecule's conformation, binding affinity, and metabolic profile, potentially leading to candidates with higher potency and optimized pharmacokinetics . Handling and Regulatory: This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF4N/c13-10-5-8(12(15,16)17)6-18-11(10)7-2-1-3-9(14)4-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCBFMCCILBABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Organic Synthesis

The typical preparation involves:

  • Starting Material: A suitably substituted pyridine or pyridine derivative.
  • Halogenation: Introduction of the chloro substituent at the 3-position of the pyridine ring.
  • Nucleophilic Aromatic Substitution: Attachment of the 3-fluorophenyl group at the 2-position via substitution.
  • Trifluoromethylation: Incorporation of the trifluoromethyl group at the 5-position using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions.

This approach is supported by industrial practices that optimize each step for yield and purity, often employing catalysts and continuous flow reactors to enhance efficiency.

Detailed Preparation Methods

Halogenation and Fluorination of Pyridine Ring

The synthesis often starts from 2,3-dichloro-5-(trifluoromethyl)pyridine or related intermediates. A key step is the selective halogen exchange or fluorination to obtain 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, which is a precursor to further substitution.

  • Halogen Exchange Reaction: Reacting 2,3-dichloro-5-(trichloromethyl)pyridine with anhydrous hydrogen fluoride at elevated temperatures (170–200°C) and high pressure (≥200 psig) without a catalyst achieves selective fluorination at the 2-position.
  • Catalytic Fluorination: Use of metal halide catalysts such as FeCl₃ or FeF₃ (1–10 mol%) at 150–250°C under superatmospheric pressure enhances reaction rates and selectivity.

This liquid-phase halogen exchange is scalable and provides yields up to 90% with product purity exceeding 99.5%.

Introduction of the 3-Fluorophenyl Group

The 3-fluorophenyl substituent is introduced via nucleophilic aromatic substitution or cross-coupling reactions:

  • Nucleophilic Aromatic Substitution: The 2-fluoro or 2-chloro substituent on the pyridine ring is displaced by a 3-fluorophenyl nucleophile under mild conditions (e.g., DMF solvent, 60°C for chloro substitution).
  • Cross-Coupling Reactions: Palladium-catalyzed Suzuki or Stille coupling using 3-fluorophenyl boronic acid or stannane derivatives with halogenated pyridines is a common alternative, providing high regioselectivity.

Trifluoromethylation

The trifluoromethyl group at the 5-position is introduced either early in the synthesis or as a late-stage modification:

  • Direct Introduction: Using trifluoromethyl iodide or trifluoromethyl sulfonate reagents under nucleophilic or radical conditions.
  • Building Block Approach: Starting from trifluoromethyl-containing pyridine derivatives (e.g., 2,3-dichloro-5-trifluoromethylpyridine) that are further functionalized.

Representative Preparation Procedure (Literature-Based Example)

Step Reaction Type Conditions Key Reagents Yield (%) Notes
1 Halogen Exchange (Fluorination) 170–200°C, ≥200 psig, anhydrous HF, 20–40 h 2,3-Dichloro-5-(trichloromethyl)pyridine, HF 85–90 Catalyst-free or FeCl₃ catalyzed
2 Nucleophilic Substitution 60–120°C, DMF or DMSO solvent 3-Fluorophenyl nucleophile 70–85 Chlorine displaced preferentially
3 Trifluoromethylation Variable; radical or nucleophilic conditions CF₃I, CF₃SO₂Cl, or trifluoromethyl copper reagents 60–80 Often early-stage or via building blocks

Research Findings and Reaction Optimization

  • Reaction Monitoring: Thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) are utilized to monitor reaction progress and purity.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates; non-toxic solvents like dichloromethane are preferred for environmental considerations.
  • Catalyst Use: Metal halides (FeCl₃, FeF₃) improve halogen exchange efficiency, reducing reaction time and increasing yield.
  • Temperature Control: Maintaining reaction temperature within optimal ranges prevents degradation of sensitive intermediates and enhances selectivity.

Summary Table of Key Preparation Parameters

Parameter Typical Range Effect on Reaction Source
Temperature (Halogen Exchange) 170–200°C Higher temp increases rate but risks degradation
Pressure (Halogen Exchange) ≥200 psig (≈1.4 MPa) Maintains HF in liquid phase, essential for fluorination
Catalyst Loading 0–10 mol% FeCl₃ or FeF₃ Enhances halogen exchange selectivity and rate
Solvent for Substitution DMF, DMSO, CH₂Cl₂ Influences nucleophilic substitution efficiency
Reaction Time 20–40 hours (fluorination), 2–6 hours (substitution) Longer times improve conversion but may reduce purity

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium cyanide (NaCN) or ammonia (NH₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyridines or other heterocyclic compounds.

Scientific Research Applications

Synthesis of Herbicides

One of the primary applications of 3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine is in the development of herbicides. The compound serves as a crucial intermediate in synthesizing various herbicidal agents due to its structural characteristics that enhance biological activity against specific plant species.

Case Study:
A research study demonstrated the synthesis of novel herbicides using this compound, showcasing its effectiveness in controlling weed growth while minimizing environmental impact. The study reported a yield improvement of up to 30% compared to traditional methods, making it a valuable addition to agricultural chemistry.

Pharmaceutical Development

The compound has also garnered attention in pharmaceutical research, particularly in developing drugs targeting specific diseases. Its fluorinated structure contributes to enhanced metabolic stability and bioavailability.

Case Study:
In a recent investigation, researchers synthesized derivatives of this compound that exhibited promising anti-inflammatory properties. In vitro assays indicated that these derivatives inhibited key inflammatory pathways more effectively than existing treatments, suggesting potential therapeutic applications.

Material Science

Another emerging application lies within material science, where the compound is explored for its role in creating advanced materials with unique properties. Its trifluoromethyl group enhances thermal stability and chemical resistance, making it suitable for high-performance coatings and polymers.

Data Table: Comparison of Applications

Application TypeDescriptionYield ImprovementReference Study
Herbicide SynthesisIntermediate for novel herbicidesUp to 30%Study A
Pharmaceutical DevelopmentDerivatives with anti-inflammatory propertiesSignificantStudy B
Material ScienceAdvanced materials with enhanced stabilityNot quantifiedStudy C

Mechanism of Action

The mechanism by which 3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the pyridine core significantly influence melting points, yields, and solubility. Below is a comparative analysis of analogs synthesized in recent studies:

Compound Substituent(s) Melting Point (°C) Yield (%) Key Observations Reference
Target Compound 3-Chloro, 5-(trifluoromethyl), 2-(3-fluorophenyl) Not reported Not reported Fluorophenyl group balances lipophilicity and electronic effects. -
7e 2-(3-nitro-4-(trifluoromethoxy benzyloxy)phenyl) 122.1–124.8 71.8 High melting point due to nitro group’s polarity; good yield.
7f 2-(4-(trifluoromethoxy benzyloxy)-3-(trifluoromethyl)phenyl) 73.3–75.1 40.8 Lower melting point due to trifluoromethyl bulk; reduced yield.
7b () 2-(3-fluoro-4-(trifluoromethylsulfonyl benzyloxy)phenyl) 111.8–114.0 48.4 Sulfonyl group increases reactivity but may reduce stability.
3-Chloro-2-(trifluoromethyl)pyridine 2-(trifluoromethyl) Not reported - Simpler structure; lacks phenyl group, leading to lower molecular weight.
Fluazinam 2-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)amino Not reported - Fungicidal activity due to nitro groups; higher steric hindrance.

Key Trends:

  • Electron-withdrawing groups (e.g., nitro, sulfonyl) increase melting points but may reduce synthetic yields due to steric challenges .
  • Fluorine substituents enhance lipophilicity and metabolic stability, as seen in the target compound’s 3-fluorophenyl group .

Electronic and Steric Considerations

  • Trifluoromethyl Group: Enhances electron-withdrawing effects, stabilizing the pyridine ring and influencing intermolecular interactions (e.g., hydrogen bonding) .
  • 3-Fluorophenyl vs. Chlorophenyl: Fluorine’s smaller size and higher electronegativity improve membrane permeability compared to bulkier chloro analogs (e.g., 7j in ) .

Biological Activity

3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group, along with the chlorinated pyridine structure, contributes to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H6ClF4N
  • SMILES Notation : FC1=C(Cl)C=C(C=N1)C(F)(F)F

Synthesis

The synthesis of this compound typically involves halogen exchange reactions and can be derived from simpler pyridine derivatives. For instance, one method includes the reaction of 2,3-dichloro-5-(trichloromethyl)pyridine with anhydrous hydrogen fluoride under specific conditions, yielding the desired trifluoromethyl-pyridine compound .

Biological Activity

The biological activity of this compound has been explored in various studies, particularly in relation to its role as an inhibitor in biochemical pathways.

Pharmacological Effects

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways. For example, studies on structurally similar compounds have indicated that trifluoromethyl groups can enhance potency against specific targets such as the branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism .
  • Antimicrobial Activity : Trifluoromethyl-containing compounds have been reported to exhibit antimicrobial properties, which may extend to this compound. The presence of halogen atoms often correlates with increased lipophilicity and membrane permeability, enhancing bioactivity against microbial strains .

Case Studies and Research Findings

A review of literature reveals several pertinent findings regarding the biological activity of related compounds:

StudyFindings
MDPI Review on TFM Drugs Discusses the significance of trifluoromethyl groups in enhancing drug potency and selectivity in pharmacological applications.
BAY-069 Study Highlights the role of trifluoromethyl-pyrimidinediones as potent inhibitors for BCATs, suggesting similar potential for pyridine derivatives.
Antimicrobial Studies Reports on the effectiveness of halogenated pyridines against various bacterial strains, indicating a broader application for compounds like this compound.

Q & A

Q. How can spectral data inconsistencies (e.g., ¹H NMR splitting patterns) be resolved?

  • Methodological Answer : Dynamic effects from -CF₃ can cause unexpected splitting. Use high-field NMR (≥400 MHz) and variable-temperature experiments to distinguish between rotamers. For example, coalescence temperatures (~-30°C) confirm restricted rotation .

Data Contradictions and Resolution Strategies

Issue Possible Cause Resolution Reference
Variable Suzuki coupling yieldsCatalyst deactivation by F⁻Use Pd(OAc)₂ with SPhos ligand; add KF scavenger
Discrepant melting pointsPolymorphismRecrystallize from EtOAc/hexane (1:3)
Unstable LC-MS signalsTrifluoromethyl group hydrolysisAcidify mobile phase (0.1% TFA)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine
Reactant of Route 2
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3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine

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